molecular formula C24H33BN2 B14542563 3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine CAS No. 62360-50-3

3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine

Cat. No.: B14542563
CAS No.: 62360-50-3
M. Wt: 360.3 g/mol
InChI Key: AHZLXVABWOAGAM-UHFFFAOYSA-N
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Description

3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine is a complex organic compound that features a boron-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine typically involves the reaction of dibutylborane with an appropriate imine precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the stability of the boron-nitrogen bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The boron-nitrogen bond can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of advanced materials, including polymers and composites with unique properties.

Mechanism of Action

The mechanism by which 3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine exerts its effects involves the interaction of the boron-nitrogen bond with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol
  • 2-[(4,6-dimethylpyrimidin-2-yl)imino]methyl naphthalen-2-ol
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

What sets 3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine apart from similar compounds is its unique boron-nitrogen bond, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties.

Properties

CAS No.

62360-50-3

Molecular Formula

C24H33BN2

Molecular Weight

360.3 g/mol

IUPAC Name

3-dibutylboranylimino-2-methyl-1,3-diphenylprop-1-en-1-amine

InChI

InChI=1S/C24H33BN2/c1-4-6-18-25(19-7-5-2)27-24(22-16-12-9-13-17-22)20(3)23(26)21-14-10-8-11-15-21/h8-17H,4-7,18-19,26H2,1-3H3

InChI Key

AHZLXVABWOAGAM-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)N=C(C1=CC=CC=C1)C(=C(C2=CC=CC=C2)N)C

Origin of Product

United States

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